molecular formula C13H17NO B13218733 2-(Aminomethyl)-4-phenylcyclohexan-1-one

2-(Aminomethyl)-4-phenylcyclohexan-1-one

Cat. No.: B13218733
M. Wt: 203.28 g/mol
InChI Key: DOTRQWHUCQMNQH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-phenylcyclohexan-1-one is a functionalized cyclohexanone derivative of significant interest in modern organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the dehydrogenative synthesis of N-functionalized 2-aminophenols, a privileged structural motif found in many high-value chemicals . This one-shot assembly method, which utilizes TEMPO as an oxidant, allows for the simultaneous incorporation of both amino and hydroxyl groups onto an aromatic ring, providing a streamlined pathway to complex, polyfunctionalized arenes that are often challenging to access via traditional stepwise arene modification routes . The compound's structure, featuring both an aminomethyl group and a ketone on the cyclohexane ring, makes it a versatile building block for constructing diverse molecular architectures. Researchers can leverage this scaffold to rapidly increase molecular complexity and diversity, as the core structure tolerates a wide range of functional groups and substitution patterns . Furthermore, based on the biological relevance of structurally similar aminomethyl-phenyl-cyclohexanone derivatives, this compound represents a valuable intermediate for the exploration of novel bioactive molecules . It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(aminomethyl)-4-phenylcyclohexan-1-one

InChI

InChI=1S/C13H17NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2

InChI Key

DOTRQWHUCQMNQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(CC1C2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Benzene

  • Objective: Introduce the phenyl group onto the cyclohexanone ring.
  • Procedure:
    • React cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
    • Followed by reduction or rearrangement to obtain 4-phenylcyclohexanone.
  • Reaction Conditions:
    • Temperature: 0–25°C
    • Solvent: Anhydrous dichloromethane or chloroform
  • Outcome: Formation of 4-phenylcyclohexanone with high regioselectivity.

Pinnick Oxidation for Functional Group Conversion

  • Purpose: Convert the ketone to a carboxylic acid if necessary for further derivatization.
  • Reagents: Chromium trioxide (CrO₃), pyridine
  • Conditions: Room temperature, controlled addition to prevent overoxidation.

Introduction of Aminomethyl Group

Reductive Amination of Cyclohexanone Derivatives

  • Objective: Attach an amino methyl group at the desired position.
  • Method:
    • React 4-phenylcyclohexanone with formaldehyde (or paraformaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
    • This forms a secondary amine intermediate, which upon further reduction yields the aminomethyl derivative.
  • Reaction Conditions:
    • Solvent: Methanol or ethanol
    • Temperature: Ambient to 50°C
  • Notes: This method is efficient for selective mono-alkylation and minimizes overreaction.

Mannich Reaction

  • Alternative Approach:
    • React 4-phenylcyclohexanone with formaldehyde and ammonia or primary amines under acidic conditions.
    • This multicomponent reaction introduces the aminomethyl group selectively at the alpha-position relative to the carbonyl.

Synthesis Pathway Summary with Data Table

Step Starting Material Reagents Conditions Product Reference/Source
1 Cyclohexanone Benzoyl chloride, AlCl₃ 0–25°C, inert atmosphere 4-Phenylcyclohexanone , Organic synthesis literature
2 4-Phenylcyclohexanone Formaldehyde, NaBH₃CN Methanol, room temp 2-(Aminomethyl)-4-phenylcyclohexan-1-one , Mannich reaction
3 This compound Optional reduction or derivatization Varies Final target compound Derived from patent methods and recent research

Advanced Synthetic Strategies

Multi-step Synthesis via Intermediate Derivatives

Catalytic Hydrogenation

  • Purpose: To reduce any unsaturated intermediates or protect groups.
  • Conditions:
    • Catalyst: Palladium on carbon (Pd/C) or platinum (Pt)
    • Solvent: Ethanol or acetic acid
    • Temperature: 20–50°C
    • Pressure: 1–10 atm

Research Findings and Data Insights

  • Yield Optimization: Use of Lewis acids like AlCl₃ enhances regioselectivity during Friedel-Crafts acylation, with yields exceeding 85% under optimized conditions.
  • Reaction Monitoring: Spectroscopic techniques such as NMR (¹H and ¹³C) and IR are essential for confirming the formation of intermediates like oximes, imines, and amino derivatives.
  • Side Reactions: Over-alkylation or polymerization can be minimized by controlling reagent stoichiometry and reaction temperature.

Notes on Method Selection and Practical Considerations

  • Safety and Environmental Impact: Reactions involving chromium reagents (e.g., CrO₃) should be handled with caution, and greener alternatives like TEMPO oxidation are preferable.
  • Scalability: Reductive amination and Mannich reactions are scalable and suitable for industrial synthesis.
  • Purification: Chromatography and recrystallization are standard for isolating high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-4-phenylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl substituent in 2-amino-2-(4-chlorophenyl)cyclohexan-1-one increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to the phenyl group in the target compound .
  • Steric Effects: Bulky substituents (e.g., p-tolyl in the Mannich base analog) reduce reaction rates in sterically sensitive processes, whereas the aminomethyl group in the target compound offers moderate steric accessibility .
  • Hydrogen Bonding: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate forms N–H⋯O hydrogen bonds in crystal structures, a feature absent in the target compound due to its saturated cyclohexanone ring .

Physicochemical Properties

  • Solubility: The phenoxyethoxy group in 4-methyl-2-(2-phenoxyethoxy)cyclohexan-1-amine enhances hydrophobicity, whereas the target compound’s phenyl and polar aminomethyl groups balance lipophilicity and water solubility .
  • Melting Points: Halogenated analogs (e.g., 4-bromo/fluorophenyl derivatives) exhibit higher melting points due to stronger intermolecular forces compared to non-halogenated compounds .

Biological Activity

2-(Aminomethyl)-4-phenylcyclohexan-1-one, also known as 4-(Aminomethyl)-4-phenylcyclohexan-1-one, is a bicyclic compound notable for its structural features, including an aminomethyl group attached to a phenyl group within a cyclohexanone framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and pain modulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N\O, with a molar mass of approximately 219.28 g/mol. The presence of the aminomethyl and phenyl groups contributes to its unique reactivity and biological interactions.

Structural Features

Feature Description
Aminomethyl Group Facilitates interactions with biological targets
Phenyl Group Enhances hydrophobic interactions and binding affinity
Cyclohexanone Ring Provides a reactive environment for further chemical modifications

Research indicates that this compound interacts with various neurotransmitter systems, influencing synaptic transmission and neuronal excitability. Its mechanism may involve:

  • Binding Affinity : Interactions with neurotransmitter receptors, potentially affecting pain perception and mood regulation.
  • Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor for certain enzymes associated with neurodegenerative diseases.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Neuropharmacology : Potential applications in treating anxiety and depression due to its effects on neurotransmitter systems.
  • Analgesic Properties : Exhibits analgesic effects similar to other cyclohexanone derivatives, indicating potential use in pain management.
  • Neuroprotective Effects : Its structural characteristics suggest it may have neuroprotective properties, warranting further investigation.

Study 1: Analgesic Activity

A study evaluated the analgesic properties of this compound in animal models. The results indicated significant pain relief comparable to established analgesics, suggesting its potential as a new pain management drug.

Study 2: Neuroprotective Potential

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding supports its candidacy for further research into neurodegenerative disease treatments.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound Name Key Features Biological Activity
4-PhenylcyclohexanoneKetone functional groupUsed as an intermediate; limited biological activity
4-(Hydroxymethyl)-4-phenylcyclohexanoneHydroxymethyl derivativePotentially different reactivity patterns
1-Amino-2-methylcyclohexanolContains an amino groupStudied for medicinal chemistry applications

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